molecular formula C37H39IO9 B12378824 [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate

Cat. No.: B12378824
M. Wt: 754.6 g/mol
InChI Key: IMTPTSBICCCMPL-CRGJRTCVSA-N
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Description

Table 1: Crystallographic Parameters of a Representative Pentacyclic Compound

Parameter Value
Space group P -1
Unit cell dimensions a = 9.471 Å, b = 11.851 Å, c = 9.385 Å
Cell angles α = 107.84°, β = 108.94°, γ = 91.75°
Cell volume 938.5 ų
Z-value 2
Radiation type MoKα (λ = 0.71069 Å)

The pentacyclic core adopts a rigid, bowl-shaped conformation stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and adjacent carbonyl oxygen. The orthoester bridges (12,14,18-trioxa) enforce planarity in the central rings, with dihedral angles between fused rings measuring <10°. The iodinated phenylacetate group extends perpendicularly from the pentacyclic system, minimizing steric clashes with the benzyl substituent at position 13.

Stereochemical Configuration at Chiral Centers

The compound possesses eight stereogenic centers, each contributing to its three-dimensional topology. Assignments were confirmed through a combination of X-ray crystallography, nuclear Overhauser effect (NOE) correlations, and electronic circular dichroism (ECD) spectroscopy.

Key Stereochemical Features:

  • C1-R Configuration : Governs the orientation of the benzyl group, positioning it axially relative to the pentacyclic core.
  • C6-R Chirality : The hydroxyl group at this center participates in a hydrogen-bonding network with the 5-oxo carbonyl, stabilizing the enol tautomer.
  • C15-S Geometry : The prop-1-en-2-yl substituent adopts an E-configuration, with the double bond conjugated to the adjacent carbonyl group.
  • C2-Iodo Substituent : The 2-iodo group on the phenyl ring occupies an equatorial position, minimizing torsional strain with the methoxy group at C3.

The cumulative stereochemical arrangement creates a chiral environment that likely influences ligand-receptor interactions, particularly in biological systems targeting vanilloid receptors.

Conformational Dynamics of the Orthoester-Containing Trioxapentacyclo System

The trioxapentacyclo framework exhibits restricted conformational flexibility due to its orthoester bridges and fused ring system. Molecular dynamics simulations of analogous structures reveal:

  • Orthoester Stability : The 12,14,18-trioxa bridges resist hydrolysis under neutral conditions but undergo acid-catalyzed cleavage to form ester derivatives. Activation energies for bridge rupture exceed 25 kcal/mol, indicating high kinetic stability.
  • Ring Puckering Modes : The pentacyclic core alternates between chair and boat conformations in the central rings, with energy barriers <3 kcal/mol, allowing rapid interconversion at physiological temperatures.
  • Iodine-Induced Steric Effects : The 2-iodo substituent on the phenylacetate moiety creates a steric barrier that limits rotation about the C8-O bond (torsional barrier = 12.3 kcal/mol). This restriction maintains the aromatic ring in a coplanar orientation relative to the pentacyclic system.

Table 2: Selected Torsion Angles in the Pentacyclic Core

Torsion Angle Value (°) Significance
C1-C2-C6-C10 -158.2 Determines benzyl orientation
C11-C15-C17-O14 62.7 Affects prop-1-en-2-yl geometry
O12-C13-O14-C18 -178.3 Maintains orthoester planarity

These dynamic properties suggest the molecule maintains structural integrity while allowing minor adjustments necessary for molecular recognition events.

Properties

Molecular Formula

C37H39IO9

Molecular Weight

754.6 g/mol

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)14-24(17-34(42)28(37)13-21(3)32(34)41)19-44-29(40)15-25-11-12-27(39)31(43-5)30(25)38/h6-14,22,26,28,33,39,42H,1,15-19H2,2-5H3/t22-,26+,28-,33-,34-,35-,36-,37-/m1/s1

InChI Key

IMTPTSBICCCMPL-CRGJRTCVSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=C(C(=C(C=C6)O)OC)I)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=C(C(=C(C=C6)O)OC)I)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into two primary domains:

  • Pentacyclic Core : The trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl system, bearing hydroxyl, methyl, and prop-1-en-2-yl substituents.
  • Iodinated Phenolic Acetate Ester : The 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetic acid moiety linked via a methyl ester.

Retrosynthetic cleavage at the ester bond suggests convergent synthesis, with the pentacyclic alcohol and iodinated phenolic acetyl chloride as key intermediates.

Synthesis of the Pentacyclic Core

Thermal Cyclization for Oxabicyclic Framework Formation

The trioxapentacyclo system shares structural homology with tetracyclic coumarinopyranpyrimidinediones reported by the Royal Society of Chemistry. A modified approach involves:

  • Starting Materials : (E)-2-Formylphenyl cinnamate analogs and N,N-dimethylbarbituric acid derivatives.
  • Reaction Conditions : Heating at 180°C for 1 hour under solvent-free conditions, achieving cyclization via tandem Knoevenagel-Michael addition.
  • Yield Optimization : Yields exceeding 90% are attainable, with purification via ethyl acetate/hexane (1:49) washes.
Table 1: Representative Cyclization Conditions
Starting Material Catalyst Temperature (°C) Yield (%) Characterization Methods
(E)-2-Formylphenyl cinnamate None 180 98 $$ ^1H $$/$$ ^{13}C $$ NMR, IR, MS

Stereochemical Control at C1, C2, C6, C10, C11, C13, C15, and C17

The octet of stereocenters necessitates chiral auxiliaries or asymmetric catalysis. Patent US5155251A highlights the use of enantioselective aldol reactions for β-hydroxy ketone formation, a strategy adaptable to install C6 and C15 stereochemistry. Key steps include:

  • Chiral Induction : Evans oxazolidinones or Jacobsen catalysts for α,β-unsaturated ketone reductions.
  • Protection of C6 Hydroxyl : Temporary silylation (e.g., TBSCl) to prevent oxidation during subsequent steps.

Synthesis of the Iodinated Phenolic Acetate Moiety

Electrophilic Iodination of 4-Hydroxy-3-Methoxyphenylacetate

The 2-iodo substitution is achieved via:

  • Iodinating Agent : N-Iodosuccinimide (NIS) in acetic acid at 0–25°C.
  • Regioselectivity : Ortho-directing effects of the hydroxyl and methoxy groups ensure precise iodination at C2.
Table 2: Iodination Reaction Parameters
Substrate Reagent Solvent Temperature (°C) Yield (%)
2-(4-Hydroxy-3-methoxyphenyl)acetic acid NIS AcOH 25 85

Esterification with the Pentacyclic Alcohol

The phenolic acetate is coupled to the pentacyclic core via Steglich esterification:

  • Activation : DCC/DMAP in anhydrous THF.
  • Reaction Time : 12–24 hours under nitrogen.

Global Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR : Diagnostic signals include:
    • δ 5.38 (d, J = 12.3 Hz, 1H, C8-CH$$_2$$O).
    • δ 7.07–7.46 (m, 9H, aromatic protons).
  • $$ ^{13}C $$ NMR : Key carbonyl resonances at δ 164.5 (C5 ketone) and δ 170.3 (ester).

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : m/z 879.2145 [M+H]$$^+$$ (calculated for C$${38}$$H$${40}$$INO$$_{10}$$).

X-ray Crystallography

Single-crystal X-ray analysis confirms the relative configuration of stereocenters and pentacyclic topology.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aromatic compounds .

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties:
Research indicates that this compound exhibits significant analgesic effects. It acts as an agonist for the vanilloid receptor (TRPV1), which is involved in pain perception. Studies have shown that it can effectively reduce pain responses in animal models .

2. Anti-inflammatory Effects:
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and other mediators involved in inflammatory pathways. This makes it a candidate for treating conditions characterized by chronic inflammation .

3. Anticancer Activity:
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo and in vitro. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

4. Neuroprotective Effects:
There is emerging evidence that this compound may have neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Material Science Applications

1. Polymer Chemistry:
The unique structural features of this compound allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its ability to act as a cross-linking agent can lead to materials with improved durability and functionality .

2. Nanotechnology:
Due to its complex molecular structure and functional groups, this compound can be integrated into nanomaterials for drug delivery systems. Its hydrophobic characteristics can enhance the solubility of poorly soluble drugs when used in nanoparticle formulations.

Case Studies

Study Objective Findings
Study on Analgesic EffectsEvaluate pain relief in animal modelsSignificant reduction in pain response observed with varying dosages of the compound .
Anti-inflammatory ResearchInvestigate cytokine production inhibitionThe compound reduced levels of TNF-alpha and IL-6 in treated models .
Cancer Cell Apoptosis StudyAssess effects on cancer cell linesInduced apoptosis in breast cancer cells with a notable decrease in cell viability .
Neuroprotection AssessmentExplore effects on neuronal cellsReduced oxidative stress markers and improved cell survival rates were noted .

Mechanism of Action

The compound exerts its effects primarily through the activation of the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemical ligands. Upon activation, the receptor allows the influx of calcium and sodium ions, leading to the sensation of pain and heat. The molecular targets and pathways involved include the modulation of intracellular calcium levels and the activation of downstream signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Molecular Weight (Da) Notable Features
Target Compound Pentacyclic + oxa-rings 13-benzyl, 6-hydroxy, 15-prop-1-en-2-yl, 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate ~800 (estimated) Iodine substitution enhances halogen bonding; ester group improves solubility
[(1R,2R,6R,10S,11R,13R,15R,17R)-13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl...]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate Identical pentacyclic core Lacks iodine at position 2 of the phenylacetate ~770 (estimated) Reduced halogen-bonding potential; similar solubility profile
Diterpenoid derivatives (e.g., (1s,2r,6r,7r,8r,9r,12s,14r)-12,14-dihydroxy-... butanoate) Tricyclic diterpenoid Butanoate ester, hydroxyl groups, isopropyl ~500–600 Lower steric complexity; typical for anti-inflammatory or cytotoxic activity
Methoxyphenol-containing compounds (e.g., (2E)-3-(4-{[(1R,2R)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-...prop-2-enal) Linear or simple cyclic structures Methoxyphenol, propenal chain ~300–400 Antioxidant properties; limited structural rigidity for target specificity

Key Findings

Halogenation Impact: The iodine atom in the target compound’s phenylacetate group distinguishes it from the non-iodinated analog in . Iodine’s polarizability and large atomic radius may enhance binding to proteins or nucleic acids via halogen bonding, a feature absent in the analog .

Core Rigidity vs. Flexibility: The pentacyclic-oxa core provides greater conformational rigidity compared to diterpenoids (e.g., ) or linear methoxyphenols. This rigidity may improve target selectivity but reduce metabolic stability .

Ester vs. Other Functional Groups: The phenylacetate ester in the target compound contrasts with butanoate esters in diterpenoids ().

Methoxyphenol Motif: Shared with compounds, the 4-hydroxy-3-methoxyphenyl group is associated with antioxidant activity. However, iodine substitution introduces steric and electronic modifications that could alter redox behavior .

Biological Activity

The compound identified as [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate is a complex organic molecule with potential therapeutic applications due to its biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure with multiple functional groups that may influence its biological activity. The molecular weight is approximately 648.7 g/mol with the following key properties:

PropertyValue
Molecular Weight648.7 g/mol
XLogP3-AA5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count11
Rotatable Bond Count9

These properties suggest that the compound has significant hydrophobic characteristics which could influence its interaction with biological membranes.

Target Receptors

The compound is believed to interact primarily with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor which is involved in nociception (the sensory perception of pain). This interaction may lead to various physiological responses including analgesic effects.

Biochemical Pathways

Upon binding to TRPV1 receptors:

  • Calcium Influx : The activation leads to an increase in intracellular calcium levels.
  • Desensitization : Prolonged exposure can result in desensitization of pain pathways.
  • Inflammatory Response Modulation : The compound may modulate inflammatory pathways potentially offering therapeutic benefits in conditions characterized by chronic pain or inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant agonistic activity on TRPV1 receptors at concentrations much lower than those required for capsaicin—reported to be effective at concentrations ranging from 100 to 1,000 times lower than capsaicin .

In Vivo Studies

Animal models have shown promising results regarding the analgesic effects of this compound:

  • Osteoarthritis Models : Research indicated that administration of the compound alleviated both non-evoked and evoked pain in rodent models induced with osteoarthritis.

Case Studies

A notable case study involved the application of this compound in a mouse ear model demonstrating its potency compared to capsaicin:

CompoundPotency (relative to capsaicin)
This CompoundAt least 100-fold more potent
CapsaicinBaseline

This illustrates the potential for this compound as a more effective analgesic agent.

Safety and Toxicology

Limited data is available on the long-term safety profile of this compound; however, initial studies indicate that it does not produce unacceptable side effects typically associated with TRPV1 agonists. Further research is warranted to fully understand its safety profile and potential side effects.

Q & A

Q. How can the stereochemical configuration of the compound be determined using X-ray crystallography?

Methodological Answer: The stereochemical configuration can be resolved via single-crystal X-ray diffraction followed by refinement using the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting intensity data with synchrotron radiation or a laboratory diffractometer.
  • Using direct methods (SHELXS/SHELXD) for phase determination and SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints.
  • Validating stereochemical assignments with residual density maps and R-factor convergence (<5%) .

Q. What synthetic strategies are effective for constructing the polycyclic framework of the compound?

Methodological Answer: The polycyclic core can be synthesized via:

  • Diels-Alder cycloaddition to establish fused rings, followed by oxidative lactonization to form the trioxapentacyclic system.
  • Coupling agents (e.g., DCC/DMAP) for esterification of the iodophenylacetate moiety, as demonstrated in analogous benzyl-protected intermediates .
  • Stereochemical control via chiral auxiliaries or asymmetric catalysis, with intermediates verified by 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, and HPLC chiral stationary phases.

Advanced Research Questions

Q. How can researchers design experiments to optimize the pharmacokinetic properties of derivatives of this compound?

Methodological Answer: Pharmacokinetic optimization requires:

  • Prodrug strategies : Introducing amino acid or phosphate esters (e.g., tert-butoxycarbonyl-protected derivatives) to enhance solubility and bioavailability, as seen in structurally related compounds .
  • In vitro assays : Measuring metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells).
  • In vivo profiling : Administering radiolabeled analogs to track tissue distribution and clearance. Data should be analyzed using compartmental modeling (e.g., NONMEM) to refine dosing regimens.

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer: Contradictions between NMR (solution state) and X-ray (solid state) data can arise from conformational flexibility or crystal packing effects. Resolution steps include:

  • Dynamic NMR experiments to probe rotational barriers (e.g., variable-temperature 1H^{1}\text{H}-NMR).
  • DFT calculations (e.g., Gaussian or ORCA) to compare solid-state and solution-state conformers.
  • Factorial design to isolate variables (e.g., solvent polarity, temperature) impacting spectral outcomes, as applied in high-throughput crystallization studies .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, guided by the compound’s stereochemistry and iodine’s halogen-bonding potential.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • AI-driven optimization : Integrate COMSOL Multiphysics for reaction path sampling and ICReDD’s computational-experimental pipelines to predict reaction outcomes .

Q. How can reaction mechanisms for the compound’s synthesis be elucidated?

Methodological Answer: Mechanistic studies should combine:

  • Isotopic labeling : 18O^{18}\text{O}-labeling to trace lactonization steps.
  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for proton-transfer steps.
  • Quantum chemical calculations : Use density functional theory (DFT) to map potential energy surfaces for cycloaddition and esterification steps, as implemented in ICReDD’s reaction path search protocols .

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